Product packaging for Monensin sodium salt(Cat. No.:)

Monensin sodium salt

Cat. No.: B8081783
M. Wt: 670.9 g/mol
InChI Key: CPYYPAIYMVJXKK-FLOCGDGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Discovery and Early Characterization of Monensin (B1676710) Sodium Salt

The discovery of monensin, specifically monensin A, dates back to 1967 nih.gov. It was identified as a metabolite produced by the biosynthesis of the bacterium Streptomyces cinnamonensis nih.govwikipedia.orgsigmaaldrich.comstemcell.comdrugbank.comscielo.org.mxresearchgate.netresearchgate.net. Details regarding the initial isolation process were described in subsequent work nih.gov. The year 1967 is also significant as it marks the presentation of the appropriate mechanism of action of ionophores by Pressman et al., contributing to the understanding of this class of compounds nih.gov.

Early characterization efforts focused on elucidating the chemical structure of monensin. A significant breakthrough was the elucidation of the crystal structure of the monensin silver salt complex by Agtarap et al. in 1967 nih.govwikipedia.org. This was a crucial step in understanding how monensin interacts with metal cations nih.gov. The crystal structure of monensic acid monohydrate was later presented by Lutz et al. in 1971 nih.gov. Studies have shown that the monensin molecule adopts a pseudocyclic conformation stabilized by intramolecular hydrogen bonds, involving the carboxyl group and hydroxyl groups nih.gov. The molecule contains six oxygen atoms, five of which can participate in cation complexation nih.gov. The total synthesis of monensin was achieved by Kishi et al. in 1979, representing an early example of stereoselective total synthesis through acyclic stereocontrol nih.gov.

Monensin sodium salt has a molecular formula of C₃₆H₆₁NaO₁₁ and a molecular weight of approximately 692.9 g/mol stemcell.combio-gems.comsigmaaldrich.combio-gems.com. It is typically found as a crystalline solid bio-gems.com. Early research also established some of its physical properties, such as its melting point and solubility characteristics .

PropertyValueSource
Molecular FormulaC₃₆H₆₁NaO₁₁ stemcell.combio-gems.comsigmaaldrich.combio-gems.com
Molecular Weight~692.9 g/mol stemcell.combio-gems.comsigmaaldrich.combio-gems.com
CAS Number22373-78-0 stemcell.combio-gems.comsigmaaldrich.combio-gems.com
FormCrystalline solid bio-gems.combio-gems.com
Melting Point267-269°C (for sodium salt)
Optical Rotation+57.3° (methanol, for sodium salt)
Solubility (Water)Slightly soluble famic.go.jp
Solubility (Organic)More soluble in hydrocarbons, very soluble in other organic solvents (e.g., ethanol, DMF, chloroform, methanol) bio-gems.combio-gems.comfamic.go.jp

This compound as a Prototypical Polyether Ionophore in Biological Research

This compound is a well-established polyether ionophore, meaning it can form lipid-soluble complexes with cations and transport them across lipid membranes nih.govresearchgate.netsigmaaldrich.commerckmillipore.comiwaponline.com. Its biological activity is primarily attributed to its ability to complex with and transport sodium cations across cell membranes nih.govresearchgate.netsigmaaldrich.comiwaponline.com. This transport can occur through an electroneutral exchange, acting as an Na⁺/H⁺ antiporter wikipedia.orgiwaponline.comnih.govmedchemexpress.com. The hydrophobic nature of the outer surface of the monensin-ion complex facilitates its passage through lipid bilayers iwaponline.comnih.gov.

Research has detailed the mechanism of ion transport mediated by monensin. It facilitates the transmembrane exchange primarily of sodium ions for protons nih.gov. This exchange can lead to the neutralization of acidic intracellular compartments, such as the trans-Golgi network cisternae, lysosomes, and certain endosomes nih.gov. This disruption of intracellular pH and ion gradients is a fundamental aspect of monensin's biological effects iwaponline.comnih.govacs.org. The interaction with biological membranes and the resulting ionophoric activity are highly dependent on the specific biochemical configuration of the membrane nih.gov.

Studies have investigated monensin's effects on various cellular processes, stemming from its ionophoric activity. For instance, monensin is known to block intracellular protein transport, particularly inhibiting the transport of viral membrane proteins from medial to trans-Golgi cisternae bio-gems.combio-gems.commdpi.com. It can also affect endocytosis and induce mitochondrial damage mdpi.com. The ability of monensin to complex with sodium cations and disrupt ion balance contributes to its antibacterial properties, particularly against Gram-positive bacteria nih.govsigmaaldrich.comresearchgate.netfamic.go.jp. This is thought to occur through changes in intracellular pH and sodium-potassium balance, leading to critical disturbances in cellular processes nih.govstemcell.com.

Monensin A exhibits selectivity towards monovalent cations, with a preference for sodium (Na⁺) over other ions like lithium (Li⁺), potassium (K⁺), rubidium (Rb⁺), silver (Ag⁺), and thallium (Tl⁺) wikipedia.org. The complexation of sodium cations by monensin involves coordination with oxygen atoms within its structure nih.govresearchgate.net. Studies on monensin derivatives have explored the ability to complex sodium cations and the resulting biological activity nih.gov.

Research findings highlight the impact of monensin's ion transport on cellular function. For example, studies in rat parotid acinar cells showed that monensin increased cytosolic free Na⁺ concentration in a concentration-dependent manner nih.gov. This increase in intracellular sodium can subsequently affect other cellular processes, including intracellular calcium concentration and enzyme release nih.gov.

Biological Effect Related to Ion TransportDescriptionSource
Cation Transport Across MembranesForms lipid-soluble complexes with monovalent cations (prefers Na⁺) and transports them across membranes. nih.govwikipedia.orgresearchgate.netsigmaaldrich.commerckmillipore.comiwaponline.comacs.org
Na⁺/H⁺ Antiport ActivityMediates the electroneutral exchange of sodium ions for protons across membranes. wikipedia.orgiwaponline.comnih.govmedchemexpress.com
Disruption of Intracellular pH/Ion GradientAlters the pH and ion concentration gradients in intracellular compartments like the Golgi apparatus, lysosomes, and endosomes. iwaponline.comnih.govacs.org
Inhibition of Intracellular TransportBlocks the transport of proteins, particularly from medial to trans-Golgi cisternae. bio-gems.combio-gems.commdpi.com
Antibacterial ActivityDisrupts ion balance and pH, leading to disturbances in cellular processes in susceptible bacteria (mainly Gram-positive). nih.govsigmaaldrich.comstemcell.comresearchgate.netfamic.go.jp
Effects on Calcium SignalingCan increase intracellular Ca²⁺ concentration. nih.gov

Detailed research findings on the mechanism of action continue to emerge, exploring its effects on specific cellular pathways and its potential in various research applications stemcell.comresearchgate.netbio-gems.combio-gems.commedchemexpress.commdpi.com. The study of this compound as a prototypical polyether ionophore has provided fundamental insights into the mechanisms of ion transport and its consequences for cellular physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62O11 B8081783 Monensin sodium salt

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-[(2S,5R,7S,9R)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-9-hydroxy-2,7-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O11/c1-10-34(30-21(3)16-26(43-30)28-20(2)15-22(4)36(41,19-37)45-28)12-11-27(44-34)32(7)13-14-35(46-32)18-25(38)17-33(8,47-35)24(6)29(42-9)23(5)31(39)40/h20-30,37-38,41H,10-19H2,1-9H3,(H,39,40)/t20-,21-,22+,23?,24-,25+,26+,27+,28-,29-,30+,32-,33-,34-,35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYYPAIYMVJXKK-FLOCGDGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(CC(O3)(C)C(C)C(C(C)C(=O)O)OC)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H](C[C@@](O3)(C)[C@@H](C)[C@H](C(C)C(=O)O)OC)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Ion Transport and Cellular Biology

Fundamental Principles of Ionophoric Activity and Cation Selectivity

Monensin (B1676710) sodium salt functions as a carboxylic ionophore, facilitating the movement of ions across lipid bilayers. nih.govnih.gov Its structure allows it to chelate cations within a hydrophilic cavity while its exterior remains lipophilic, enabling solubility within the membrane's lipid environment. nih.govrsc.org

Mechanism of Sodium Ion Complexation and Transport

Monensin A selectively complexes with sodium cations, forming a 1:1 complex that can traverse lipid membranes. nih.govnih.gov The monensin molecule wraps around the sodium ion, coordinating it with several oxygen atoms. rsc.orgcdnsciencepub.com This complex formation is crucial for its transport activity. nih.govcdnsciencepub.com Studies using techniques like NMR and potentiometry have investigated the stability and configuration of monensin-sodium complexes in various solvents. sci-hub.se

Dynamics of Na+/H+ Exchange and Proton Antiport Mechanisms

A key aspect of monensin's mechanism is its role as a Na+/H+ antiporter. selleckchem.comwikipedia.org This means it facilitates the electroneutral exchange of sodium ions for protons across membranes. nih.govwikipedia.org The hypothesis is that monensin binds a sodium cation, losing a proton from its carboxyl group, and transports the complex across the membrane. nih.gov On the other side, the sodium ion is released, and the carboxylate can be reprotonated. nih.gov While initially thought to be strictly electroneutral, some studies suggest monensin may also transport sodium ions in an electrogenic manner. wikipedia.org This antiport activity can lead to the neutralization of acidic intracellular compartments by exchanging luminal protons for cytoplasmic sodium ions. nih.govhellobio.com

Differential Selectivity for Monovalent Cations (e.g., Li+, K+, Rb+, Cs+, Ag+, Tl+)

Monensin A exhibits a preference for complexing with monovalent cations. wikipedia.org While it is known for its selectivity towards sodium ions, it can also form complexes with other monovalent cations such as Li+, K+, Rb+, Cs+, Ag+, and Tl+. selleckchem.comwikipedia.org The selectivity order can vary depending on the solvent or experimental conditions. rsc.orgsci-hub.se Studies have determined selectivity sequences using methods like potentiometry and NMR. sci-hub.seresearchgate.net For instance, one study indicated a selectivity order of Ag+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+ in methanol (B129727) solutions. sci-hub.seresearchgate.net Another study suggested Na+ > K+ > Li+ > Rb+ > Cs+ in polar solvents, but noted that selectivity could shift to Li+ or Cu+ in low-polarity solvents. rsc.orgresearchgate.net The ability to form complexes with these cations and transport them across membranes contributes to monensin's biological effects. nih.govselleckchem.com

The following table summarizes some reported cation selectivity orders for Monensin A:

Solvent/ConditionSelectivity OrderSource
Methanol SolutionAg+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+ sci-hub.seresearchgate.net
Polar SolventsNa+ > K+ > Li+ > Rb+ > Cs+ rsc.orgresearchgate.net
Gas PhaseCu+ > Li+ > Na+ > Au+ > Ag+ > K+ > Rb+ > Cs+ rsc.orgresearchgate.net

Subcellular Responses and Organelle Modulation

Monensin's ionophoric activity leads to significant alterations in the function and structure of various intracellular organelles, particularly those involved in protein and lipid trafficking. nih.govhellobio.com

Disruption of Golgi Apparatus Structure and Function

Monensin is well-established as a disruptor of the Golgi apparatus. hellobio.com Its ability to neutralize the acidic environment of the trans-Golgi network (TGN) and associated vesicles, primarily through Na+/H+ exchange, interferes with the normal functioning of Golgi-resident enzymes and the sorting of proteins. nih.govhellobio.comresearchgate.net This disruption leads to swelling and vacuolization of Golgi cisternae. nih.govnih.govresearchgate.net The effects on the Golgi can be rapid and are observed in both plant and animal cells. nih.gov This disruption impairs the processing and transport of proteins and lipids through the Golgi. nih.govnih.govsci-hub.se

Inhibition of Intracellular Vesicular Transport Processes

Beyond its direct impact on the Golgi, monensin inhibits intracellular vesicular transport at various levels. hellobio.com By altering the ionic environment and pH of endosomes and the TGN, it disrupts the budding, trafficking, and fusion of vesicles. nih.govhellobio.comaacrjournals.org This inhibition affects both secretory and endocytic pathways. nih.govhellobio.com For example, monensin has been shown to inhibit the transport of viral membrane proteins from the medial to trans-Golgi cisternae. bio-gems.com It also affects the trafficking of receptors like the epidermal growth factor receptor (EGFR) and low-density lipoprotein (LDL) receptor, leading to their accumulation in endosomal compartments. aacrjournals.orgresearchgate.net The disruption of vesicular transport contributes to the broader cellular effects of monensin. selleckchem.comhellobio.com

Alterations in Cellular pH Homeostasis and Ionic Gradients

The Na+/H+ exchange activity of monensin sodium salt directly impacts cellular pH homeostasis and ionic gradients. By facilitating the influx of Na+ and efflux of H+, monensin can lead to intracellular alkalinization. hellobio.comresearchgate.net Studies have shown that monensin can cause a rise in intracellular pH, for instance, increasing it by about 0.1 to 0.15 pH units in synaptosomes and approximately 0.5 pH units in C6 cells. researchgate.netresearchgate.net This disruption of the proton gradient is a key aspect of its mechanism.

Furthermore, monensin's ability to transport sodium ions leads to an increase in intracellular sodium concentration ([Na+]i). researchgate.netresearchgate.net This increase in [Na+]i can, in turn, affect the gradients of other ions, such as potassium and calcium, as the cell attempts to restore ionic balance through the action of ion pumps like the Na+/K+-ATPase. iwaponline.comabcam.comresearchgate.netresearchgate.net The collapse of these essential ion gradients can critically disturb cellular processes. rsc.orgnih.gov

Table 1: Observed Effects of Monensin on Intracellular Ions and pH

Cell TypeMonensin ConcentrationEffect on Intracellular pHEffect on Intracellular Na+Effect on Intracellular Ca2+
SynaptosomesNot specifiedIncrease (0.1-0.15 units)Not specifiedIncrease
C6 Glioma CellsNot specifiedIncrease (about 0.5 units)Approximately twofold increaseSmall increase
NeuronsNot specifiedIncrease (0.4-0.5 units)Approximately twofold increaseSmall increase

Data compiled from search results researchgate.netresearchgate.net.

Elucidation of Molecular Targets and Signaling Perturbations

Beyond its direct effects on ion transport, this compound has been shown to influence various molecular targets and signaling pathways within cells. These perturbations contribute to its diverse biological activities.

Impacts on Cellular Energy Metabolism and ATP Utilization

The disruption of ionic gradients by monensin can have significant consequences for cellular energy metabolism, particularly affecting ATP utilization. The increased influx of sodium ions often necessitates increased activity of the Na+/K+-ATPase pump to maintain ionic balance. iwaponline.comresearchgate.net This pump is a significant consumer of ATP. iwaponline.comresearchgate.net Studies have indicated that the unbalanced Na+ and K+ distribution caused by monensin can activate ATP-utilizing primary pumps to re-establish ion balance. iwaponline.com Prolonged ATP utilization under compromised conditions can deplete cellular energy reserves. iwaponline.com

Furthermore, monensin has been shown to reduce cellular ATP content in tissues like rat liver and lung. nih.gov This reduction in ATP can significantly alter various metabolic activities, especially in cells that heavily rely on oxidative phosphorylation for energy. nih.gov In some contexts, the increase in glycolysis observed with monensin treatment is interpreted, in part, as an acceleration due to increased ATP utilization by the Na+/K+-ATPase. researchgate.net

Modulation of Specific Intracellular Signaling Pathways (e.g., Wnt, PI3K/AKT, EGFR)

This compound has been identified as a modulator of several key intracellular signaling pathways involved in cell growth, survival, and proliferation.

Wnt Signaling Pathway: this compound is recognized as a potent inhibitor of the Wnt signaling pathway. abmole.commedchemexpress.commedchemexpress.comnih.gov Research has demonstrated that monensin can block the phosphorylation of the Wnt coreceptor LRP6 and promote its degradation in Wnt3a-activated cells. nih.gov In colorectal carcinoma cells with deregulated Wnt signaling, monensin reduced intracellular levels of β-catenin, a key component of the pathway. nih.gov This reduction attenuated the expression of Wnt target genes, such as cyclin D1 and SP5, leading to a decrease in cell proliferation rate. nih.gov

PI3K/AKT Signaling Pathway: Studies have indicated that monensin can target and inhibit the PI3K/AKT signaling pathway. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov This pathway is crucial for regulating cell survival, proliferation, and growth, and its aberrant activation is frequently observed in various cancers. researchgate.netmdpi.comnih.gov Research in neuroblastoma cells, for instance, showed that monensin treatment led to a decrease in the expression of key proteins in the PI3K/AKT pathway, such as p-PI3K and p-AKT. nih.govresearchgate.netmdpi.comnih.gov This inhibition is suggested as a mechanism for monensin's antiproliferative effects. researchgate.netmdpi.com

EGFR Signaling Pathway: Monensin has also been shown to impact the Epidermal Growth Factor Receptor (EGFR) signaling pathway. medchemexpress.comresearchgate.netkoreascience.krresearchgate.netaacrjournals.orgkjpp.net It can inhibit the proliferation of cancer cells by targeting this pathway. koreascience.krresearchgate.netkjpp.net Monensin has been shown to inhibit the trafficking and activation of EGFR. aacrjournals.orgglpbio.com This inhibition can affect downstream targets like pAKT and pERK. medchemexpress.comaacrjournals.org Studies have demonstrated that monensin can enhance the inhibitory effects of EGFR inhibitors like erlotinib, suggesting a synergistic interaction by further inhibiting EGFR activity or affecting related mechanisms like autophagy. aacrjournals.orgnih.gov

Table 2: Modulation of Signaling Pathways by this compound

Signaling PathwayEffect of MonensinObserved Outcomes
WntInhibits Wnt signaling, blocks LRP6 phosphorylation, promotes LRP6 degradation, reduces β-catenin levels. abmole.commedchemexpress.commedchemexpress.comnih.govAttenuated expression of Wnt target genes, decreased cell proliferation. nih.gov
PI3K/AKTInhibits key proteins like p-PI3K and p-AKT. nih.govresearchgate.netmdpi.comnih.govAntiproliferative effects, potentially synergistic with other inhibitors. researchgate.netmdpi.com
EGFRInhibits EGFR trafficking and activation, affects downstream pAKT and pERK. medchemexpress.comaacrjournals.orgglpbio.comInhibition of cancer cell proliferation, synergistic effects with EGFR inhibitors. researchgate.netkoreascience.krresearchgate.netaacrjournals.orgkjpp.net

Data compiled from search results abmole.commedchemexpress.commedchemexpress.comnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.govkoreascience.krresearchgate.netaacrjournals.orgkjpp.netglpbio.com.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction in Model Systems

This compound has been observed to induce cell cycle arrest and apoptosis in various model systems, contributing to its antiproliferative effects. stemcell.comnih.govabcam.commedchemexpress.comiiarjournals.orgnih.govresearchgate.netaacrjournals.org

Monensin can induce cell cycle arrest in specific phases. For example, it has been shown to cause cell cycle arrest in the G1 or G2-M phases in renal cancer cells. nih.gov In prostate cancer cells, monensin significantly increased the number of cells in the G1 phase while decreasing those in the S phase. iiarjournals.org This G1 arrest was associated with reduced levels of G1/S phase transition-associated proteins, including cyclin A, cyclin D1, cyclin E, CDK2, CDK4, and CDK6. stemcell.comiiarjournals.org

Apoptosis induction is another key mechanism by which monensin exerts its cellular effects. stemcell.comabcam.commedchemexpress.comiiarjournals.orgnih.govresearchgate.netaacrjournals.org Studies have demonstrated that monensin can induce a potent apoptotic response in various cell types. medchemexpress.comglpbio.comiiarjournals.orgnih.gov The mechanisms involved in monensin-induced apoptosis are multifaceted and can include:

Modulation of Apoptosis-Related Proteins: Monensin can alter the expression levels of proteins involved in the apoptotic cascade. For instance, it has been shown to decrease the expression of anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic protein BAX. nih.gov Activation of caspases, such as caspase-3, -7, -8, and -9, and cleavage of PARP have also been observed following monensin treatment. iiarjournals.orgnih.gov

Induction of Oxidative Stress: Monensin can induce oxidative stress, which can contribute to apoptosis. stemcell.comiiarjournals.orgresearchgate.netaacrjournals.org Increased production of reactive oxygen species (ROS) has been noted in monensin-treated cells. iiarjournals.orgaacrjournals.org

Disruption of Intracellular Calcium Homeostasis: Monensin's ionophoric activity can lead to increased intracellular calcium levels, which can play a role in apoptosis induction. abcam.comiiarjournals.orgaacrjournals.org

Endoplasmic Reticulum Stress: Monensin has been linked to the induction of endoplasmic reticulum (ER) stress, which can trigger apoptotic pathways. oup.com This can involve the upregulation of proteins like CHOP and death receptor 5 (DR5), as well as the downregulation of anti-apoptotic proteins like c-FLIP. oup.com

Autophagy Modulation: Monensin is also known to inhibit autophagy, a cellular process that can sometimes promote cell survival. lktlabs.comnih.govplos.org Inhibition of autophagy by monensin may enhance the effectiveness of other apoptosis-inducing treatments. lktlabs.comnih.govoup.com

Table 3: Effects of Monensin on Cell Cycle and Apoptosis in Model Systems

Model SystemMonensin ConcentrationCell Cycle EffectApoptosis EffectKey Mechanisms Involved
Renal Cancer CellsNot specifiedG1 or G2-M arrest nih.govApoptosis induction nih.govNot specified
Prostate Cancer Cells1-1500 nM iiarjournals.orgG1 arrest iiarjournals.orgApoptosis induction (dose-dependent) iiarjournals.orgaacrjournals.orgDecreased cyclins/CDKs, ROS production, Ca2+ homeostasis disruption, modulation of BAX, Bcl-2, caspases, PARP. iiarjournals.orgaacrjournals.org
SH-SY5Y Cells8-32 µM nih.govNot specifiedIncreased apoptotic cells (dose-dependent) nih.govDecreased Bax/Bcl-2 ratio, increased caspases-3, -7, -8, -9, cleaved PARP1. nih.gov
Lung Cancer Cells50 nM nih.govEnhanced cell cycle arrest nih.govEnhanced apoptosis when combined with mTOR or EGFR inhibitors nih.govAutophagy inhibition, decreased Notch3 and Skp2, increased p21. nih.gov
Glioma Cells0.25 µM oup.comNot specifiedSensitization to TRAIL-mediated apoptosis oup.comER stress, CHOP upregulation, DR5 upregulation, c-FLIP downregulation. oup.com

Data compiled from search results stemcell.comnih.govabcam.commedchemexpress.comnih.goviiarjournals.orgnih.govresearchgate.netaacrjournals.orgoup.com.

Monensin, a prominent polyether ionophore, is produced by the bacterium Streptomyces cinnamonensis. Its biosynthesis and the subsequent chemical modifications that yield various derivatives are areas of significant scientific interest, particularly concerning their impact on cation binding and biological activity.

Biosynthetic Pathways and Rational Design of Monensin Derivatives

Genetic and Enzymatic Basis of Monensin (B1676710) Biosynthesis in Streptomyces cinnamonensis

The biosynthesis of monensin in Streptomyces cinnamonensis is governed by a dedicated gene cluster. This cluster encodes the necessary enzymatic machinery, including polyketide synthases and various tailoring enzymes, which work in a coordinated manner to construct the monensin molecule. Analysis of the 97 kbp monensin biosynthetic gene cluster (mon) has revealed a modular type I PKS system. researchgate.net

Polyketide Synthase (PKS) Mediated Assembly

The carbon skeleton of monensin is assembled by a modular type I polyketide synthase (PKS) system. researchgate.netbeilstein-journals.orguzh.chresearchgate.net This PKS is composed of eight separate multienzyme subunits, designated MonAI to MonAVIII, housing a total of 12 extension modules. researchgate.netresearchgate.netnih.gov The PKS assembles the backbone from specific precursor units: five acetate (B1210297), one butyrate (B1204436), and seven propionate (B1217596) units for monensin A. beilstein-journals.org Monensin B, a minor product, results from the substitution of the butyrate unit by a propionate unit at C-16. beilstein-journals.org The assembly process involves the loading of building blocks onto acyl carrier protein (ACP) domains within the PKS modules, catalyzed by acyl transferase (AT) domains. mdpi.com Unlike some PKS systems, the monensin PKS does not possess a conventional C-terminal thioesterase domain for product release. beilstein-journals.org Instead, a transferase (MonKSX) transfers the completed linear polyketide chain, initially an enzyme-bound (E,E,E)-triene referred to as "premonensin," to a discrete acyl carrier protein (MonACPX). beilstein-journals.orgresearchgate.net

Following the PKS assembly, the linear intermediate undergoes oxidative cyclization, a process thought to involve epoxidation catalyzed by the flavin-dependent epoxidase MonCI, followed by ring-opening and cyclization mediated by epoxide hydrolases MonBI and MonBII. beilstein-journals.orgnih.govresearchgate.netnih.gov The protein-bound intermediate is then hydrolyzed by the thioesterase MonCII to release the free monensin A or B. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Post-Polyketide Tailoring Enzymes: Hydroxylation (MonD) and O-Methylation (MonE)

Late-stage tailoring reactions are essential for the maturation of the monensin molecule. Two key enzymes involved in these modifications are the cytochrome P450 monooxygenase MonD and the methyltransferase MonE. researchgate.netbeilstein-journals.org MonD catalyzes the hydroxylation at the C-26 position, while MonE is responsible for the O-methylation of the hydroxyl group at the C-3 position. researchgate.netbeilstein-journals.orgresearchgate.net Studies involving the deletion of the genes encoding these enzymes in S. cinnamonensis have confirmed their specific roles. Deletion of monD resulted in the accumulation of dehydroxymonensin, while deletion of monE led to the production of demethylmonensin. beilstein-journals.org The preferred order of these tailoring steps is thought to be hydroxylation at C-26 by MonD, followed by O-methylation at C-3 by MonE. researchgate.netbeilstein-journals.orgresearchgate.net

Impact of Tailoring Modifications on Cation Binding Conformation

The tailoring modifications, particularly the late-stage hydroxylation at C-26, play a crucial role in establishing the correct conformation for cation binding in monensin. beilstein-journals.orgbeilstein-journals.orgnih.gov Monensin A adopts a characteristic pseudo-cyclic conformation where multiple oxygen atoms, including those from the polyether rings, the carboxyl group, and hydroxyl groups, coordinate a central cation, specifically sodium ions (Na⁺) in the case of monensin A. beilstein-journals.orgnih.govmdpi.comresearchgate.net The external surface of the molecule is primarily non-polar. beilstein-journals.org

Crystal structure analyses of monensin derivatives have provided insights into the structural basis for cation binding. In the sodium dehydroxymonensin complex, the coordination of the sodium ion is significantly different compared to sodium monensin. beilstein-journals.orgnih.gov The loss of hydrogen bonds between the carboxylate oxygen atom at C-1 and the hydroxyl group at C-26 significantly compromises the integrity of the polyether shell surrounding the sodium ion. beilstein-journals.orgnih.gov Chemical modifications at the C-25 and/or C-26 hydroxyl groups of monensin A have been shown to lower both cation binding and biological activity, presumably through a similar mechanism. beilstein-journals.orgnih.gov This highlights the critical importance of the C-26 hydroxylation in the final constitution and function of the sodium monensin complex. beilstein-journals.orgnih.gov

Chemical Synthesis and Structure-Activity Relationship Studies of Monensin Analogues

Beyond the natural biosynthetic pathway, chemical synthesis and semisynthetic approaches have been employed to generate monensin analogues. These efforts aim to explore the structure-activity relationships (SAR) and potentially develop derivatives with altered or enhanced properties.

Strategies for Semisynthetic Modification of Monensin Core Structure

Semisynthetic modification of the monensin core structure typically involves targeting reactive functional groups such as the carboxyl group at C-1 and the hydroxyl groups, particularly at C-26. icm.edu.pluea.ac.uknih.govnih.gov Chemical modification of the C-1 carboxyl group is a well-established strategy for synthesizing numerous monensin analogues. icm.edu.pl Similarly, the C-26 hydroxyl group has frequently been modified. icm.edu.pl

Strategies for semisynthetic modification can involve reactions such as esterification, amidation, and the formation of urethanes. icm.edu.pluea.ac.uknih.govresearchgate.netnih.govcore.ac.uk For instance, ester derivatives at both the C-1 and C-26 positions have been synthesized and evaluated. nih.gov The synthesis of macrocyclic monensin derivatives, such as lactones and lactams, has also been reported, utilizing reactions like Huisgen 1,3-dipolar cycloaddition and amidation. acs.org

Exploration of Functional Group Derivatization (e.g., C-26 esters, urethanes)

Derivatization at specific positions, such as C-26, has been extensively explored to investigate the impact on monensin's properties. C-26 ester and urethane (B1682113) derivatives are common examples of such modifications. icm.edu.pluea.ac.uknih.govnih.govresearchgate.netnih.govcore.ac.uk

Research findings indicate that modifications at the C-26 position can significantly influence biological activity. For example, certain C-26 analogues, including amides and ureas synthesized from a C-26 amino derivative, have shown strong antiplasmodial activity. icm.edu.pl C-26-O-acetylated derivatives have also exhibited antiproliferative activity against cancer cell lines. nih.gov Studies on urethane and ester derivatives have demonstrated that modifications at C-26 can lead to enhanced antibacterial activity against Gram-positive bacteria compared to the unmodified monensin. uea.ac.ukcore.ac.uknih.gov Specifically, phenyl urethane derivatives at C-26 have shown promising antibacterial activity. uea.ac.uknih.gov

Modification of the C-1 carboxyl group has also been explored, yielding derivatives such as monensylamino acids and monensylamino acid-1,29-lactones, though some modifications at this position can lead to a loss of sodium ion permeability. nih.gov

The exploration of functional group derivatization at various positions allows for a systematic investigation of structure-activity relationships, providing valuable data for the rational design of monensin analogues with desired properties.

Correlation of Structural Modifications with Ion Permeability and Biological Activities

The biological activity of monensin and its derivatives is intrinsically linked to their ability to transport metal cations across cell membranes. wikipedia.orgstanford.edu This transport can occur via electroneutral exchange, such as Na/H antiport, or electrogenic transport. miguelprudencio.comwikipedia.org Structural modifications can significantly impact the ionophoric properties, affecting cation selectivity and transport efficiency, which in turn influences biological activities like antibacterial, anticoccidial, and antiparasitic effects. nih.govmiguelprudencio.comwikipedia.orgstanford.edu

Modification of the C-26 position of monensin has been a common strategy in rational design. For example, 26-phenylurethane derivatives of monensin have shown increased effective transport of potassium cations while decreasing sodium cation transport, indicating a change in cation preference compared to the parent compound. nih.gov This modification at C-26 can lead to derivatives with higher antiparasitic potential than unmodified monensin. miguelprudencio.comicm.edu.pl Studies on C26-modified analogues, such as tosylate or carbonate derivatives, have demonstrated potent activity against Plasmodium falciparum, exceeding that of the starting compound. miguelprudencio.comicm.edu.pl However, some modifications at C-26, like the amide conjugate with TPP, can lead to decreased activity, possibly due to steric hindrance affecting cellular penetration. miguelprudencio.com Ester derivatives at C-1 or C-26 have sometimes shown lower biological activity than monensin, suggesting that an unhindered carboxyl group may be important for effective ion transport and potent antimalarial activity. miguelprudencio.com Conversely, monensin-O(4) benzyl (B1604629) ethers have exhibited higher antibacterial activity, potentially due to the improved solubility of these hydrophobic derivatives in bacterial cell membranes. nih.gov

Modifications at the C-1 carboxyl group are also well-known. acs.orgicm.edu.pl While some modifications, like the formation of monensylamino acids, can lead to decreased Na ion transport activity, likely due to reduced lipophilicity and conformational changes, others, such as certain 7-O-alkylmonensins, have shown increased Na ion permeability. nih.gov Specifically, 7-O-benzylmonensin showed 1.4 times the Na ion permeability of monensin, and 7-O-(p-ethylbenzyl)monensin exhibited approximately twice the value. nih.gov The loss of the carboxyl group, as seen in monensylamino acid-1,29-lactones, can result in the absence of Na ion permeability. nih.gov

The correlation between ion transport activity and biological activity is evident. Derivatives with enhanced cation transporting properties, particularly for specific ions relevant to the target organism's physiology, often exhibit increased antimicrobial activity. researchgate.net For instance, the enhanced antimicrobial activities of urethane derivatives have been linked to a ten-fold increase in their cation transporting properties and their ability to act as divalent ionophores. researchgate.net

Research findings highlight the importance of specific structural features for maintaining or enhancing biological activity. The presence of the C26-hydroxyl group is considered essential for the stability of the 1:1 sodium complex of natural monensin and its intrinsic antimalarial activity. stanford.edu Studies involving metal chelates of monensin have shown that coordination with certain metal ions can enhance antitubercular activity, possibly due to increased hydrophobic character conferred by alkyl and alkyloxy groups after coordination. najah.edu The biological activity of these metal-ionophore complexes varied depending on the metal, with Mg(II) and Ba(II) complexes showing greater inhibition of Mycobacterium tuberculosis. najah.edu

The structure-activity relationship (SAR) studies on monensin derivatives underscore that strategic modifications can lead to compounds with altered ion selectivity and enhanced biological potency against various pathogens, including drug-resistant strains. nih.govicm.edu.pluea.ac.uk

Here is a table summarizing some research findings on monensin derivatives and their activities:

Advanced Biological Applications in Non Human Systems Research

Antimicrobial Efficacy and Underlying Mechanisms in Non-Human Pathogens

Monensin (B1676710) sodium salt exhibits significant antimicrobial activity, primarily directed against Gram-positive bacteria and certain protozoa. Research has also explored its potential against fungi and viruses in in vitro settings.

Antibacterial Activity Against Gram-Positive Bacterial Species (e.g., Micrococcus, Bacillus, Staphylococcus)

Monensin sodium salt demonstrates pronounced activity against a range of Gram-positive bacteria, including species belonging to the genera Micrococcus, Bacillus, and Staphylococcus. nih.govcaymanchem.commdpi.com The sensitivity of Gram-positive bacteria to monensin is attributed, in part, to their less complex cell wall structure compared to Gram-negative bacteria, which may impede the entry of larger antibiotic molecules and their complexes. nih.gov The antibacterial mechanism of monensin involves the disruption of intracellular pH and the sodium-potassium balance. nih.gov This imbalance leads to critical disturbances in cellular processes, ultimately resulting in cell death. nih.gov

Studies have investigated the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of monensin against clinical strains of Staphylococcus epidermidis. Research indicates that monensin exhibits high antibacterial activity against planktonic cells of staphylococcal strains. pjmonline.org For S. epidermidis strains, reported MIC values for monensin range from 0.5 µg/mL to 2.0 µg/mL, while MBC values range from 4 µg/mL to 16 µg/mL. pjmonline.org These findings suggest potent activity against these Gram-positive pathogens.

Antiprotozoal Action, with Emphasis on Coccidiostatic Applications

This compound is widely recognized for its antiprotozoal properties and is commonly used as a coccidiostat in veterinary practice, particularly in poultry farming. nih.govscbt.comresearchgate.net Its efficacy extends to other protozoa, including Plasmodium falciparum. nih.govcaymanchem.com In vitro studies have shown monensin to have stronger activity against P. falciparum than chloroquine. nih.gov The antimalarial action of monensin is thought to involve the impairment of nutrient and other vacuolar organelles within the parasite, leading to intracellular acidification and eventual cell death. nih.gov Monensin also reduces the proliferation of Coccidium protozoa. caymanchem.com

Research on Antifungal and Antiviral Properties in in vitro Models

Research has explored the effects of this compound on fungi and viruses in laboratory settings. Monensin has demonstrated activity against certain fungi, including the rumen fungus Neocallimastix sp. LM1, where it can act as fungistatic at lower concentrations and fungicidal at higher concentrations. stanford.edu Its antifungal action may involve interference with processes such as gamete and zoospore formation, as well as the perturbation of exopolysaccharide secretion and vesicular trafficking. stanford.edu Monensin is also listed as having antifungal activity. scbt.com

In vitro studies have also indicated antiviral properties of monensin against a variety of viruses. It has shown activity against Newcastle disease virus (NDV) and Angara disease virus (ADV), potentially by augmenting immune responses and blocking the cleavage of viral fusion proteins. stanford.edu Monensin has also been reported to inhibit the replication of mouse polyomavirus by destabilizing early mRNA and to inhibit protein synthesis of vesicular stomatitis poliovirus. stanford.edu More recent in vitro studies have identified this compound as having inhibitory activity against orthopoxviruses, including vaccinia virus (VACV) and monkeypox virus (MPXV). nih.gov Furthermore, this compound has been found to inhibit SARS-CoV-2 S protein-mediated cell fusion in vitro. frontiersin.org

Modulation of Microbial Ecology and Fermentation in Ruminant Systems

This compound is widely utilized in ruminant nutrition to modify the rumen environment, influencing both the microbial population and the patterns of fermentation. researchgate.netscielo.branimbiosci.org

Effects on Rumen Microbial Population Dynamics and Composition

As an ionophore, this compound alters the profile of the microbial population in the rumen by selectively inhibiting Gram-positive bacteria while generally preserving Gram-negative bacteria due to differences in their cell wall structures. scielo.branimbiosci.orgmdpi.com This selective inhibition impacts the balance of microbial species within the rumen ecosystem.

Alteration of Ruminal Fermentation Patterns and Volatile Fatty Acid Production

The changes in the rumen microbial population induced by this compound lead to notable alterations in ruminal fermentation patterns and volatile fatty acid (VFA) production. A consistent finding across numerous studies is that monensin increases the molar proportion of propionate (B1217596) while decreasing the production of acetate (B1210297) and butyrate (B1204436). scielo.branimbiosci.orgnih.govnih.govusda.govcopernicus.org This shift results in a reduced acetate-to-propionate ratio. scielo.brnih.govnih.gov

The mechanism behind this shift is linked to the selective inhibition of Gram-positive bacteria, many of which are acetate and butyrate producers. scielo.branimbiosci.org By suppressing these bacteria, monensin favors the growth and activity of other microbial populations, including those that produce propionate. This alteration in VFA production is energetically favorable for the host animal, as propionate can be efficiently used for gluconeogenesis.

Data from studies using semi-continuous culture systems and in vitro rumen fermentation models illustrate these effects. For example, research has shown that monensin significantly affects the VFA pattern, leading to an increase in propionate and a decrease in acetate production, with a consequent decrease in the acetate-to-propionate ratio. nih.gov

TreatmentAcetate (mol/100 mol)Propionate (mol/100 mol)Butyrate (mol/100 mol)Acetate:Propionate RatioTotal VFA (mM)
Control49.922.219.42.035.4
Monensin47.626.816.11.638.3

Example data adapted from research on ruminal fermentation nih.gov. Specific values may vary depending on diet and experimental conditions.

The shift in VFA production is also associated with a decrease in methane (B114726) production in the rumen. scielo.branimbiosci.orgnih.govscielo.org.zanih.govcopernicus.org Methane production represents an energy loss for the animal, so its reduction contributes to improved energy efficiency. nih.govnih.gov Monensin reduces the number of hydrogen-producing bacteria and protozoal populations, both of which are involved in methane synthesis. nih.gov

Investigations into Methane Emission Reduction in Ruminant Models

This compound has been extensively studied for its effects on ruminal fermentation in ruminant animals like cattle and sheep. mdpi.comoup.com A key impact is its role in reducing methane (CH₄) emissions. oup.commdpi.comnih.gov

The mechanism involves altering the microbial population in the rumen. Monensin primarily inhibits Gram-positive bacteria, which are often producers of acetate, butyrate, hydrogen (H₂), and carbon dioxide (CO₂), substrates for methanogenesis. redalyc.orgmdpi.com By suppressing these bacteria, monensin shifts the fermentation towards increased propionate production by Gram-negative bacteria. redalyc.orgmdpi.com Propionate is a gluconeogenic volatile fatty acid (VFA) and its production utilizes hydrogen, thus reducing the hydrogen available for methanogens to produce methane. mdpi.com

Studies have demonstrated that monensin treatment leads to a decrease in the ruminal acetate-to-propionate ratio and an increase in feed efficiency. oup.commdpi.com While some studies have reported significant methane reductions ranging from 6.5% to 12% in beef and dairy cattle, others have found no reduction, and the efficacy can sometimes diminish over time. nih.govglobalresearchalliance.org A meta-analysis indicated that monensin supplementation was associated with a reduction in daily methane production and the percentage of dietary gross energy lost as methane in both dairy cows and beef steers, although the effects can be influenced by factors like dry matter intake and monensin dose. globalresearchalliance.orgresearchgate.net Recent research has also explored the potential for delivering this compound via drinking water as a methane-reducing compound in grass-fed cattle. beefcentral.com

Research into Anti-Proliferative Effects in Cancer Cell Line and Organoid Models

This compound has garnered attention in cancer research due to its observed anti-proliferative effects across various cancer cell lines and in experimental models, including organoids. mdpi.commdpi.comiiarjournals.orgnih.gov

Inhibition of Cancer Cell Proliferation in Diverse in vitro and Organoid Models

Monensin has demonstrated the ability to inhibit the proliferation of a wide range of cancer cell types in vitro. This includes pancreatic cancer cells, triple-negative breast cancer cells, ovarian cancer cells, colorectal cancer cells, prostate cancer cells, neuroblastoma cells, glioma cells, and leukemia cells. nih.govmdpi.commdpi.comiiarjournals.orgnih.govnih.govaacrjournals.orgtandfonline.comoup.comaacrjournals.org Studies have shown dose-dependent inhibition of cell viability in various cancer cell lines. iiarjournals.orgkjpp.net For instance, monensin inhibited cell growth dose-dependently in both androgen-independent PC-3 and androgen-dependent LNCaP prostate cancer cells. iiarjournals.org It has also been found to suppress cell proliferation and migration in gemcitabine-resistant pancreatic cancer cells. nih.gov

Research has extended to more complex models, such as organoids. Pre-clinical validation using gastric cancer patient-derived organoids (PDOs) has underscored the potential of monensin in suppressing the growth of certain tumors. medrxiv.org Monensin has also shown effectiveness in inhibiting anchorage-independent growth in cervical cancer cells, which is relevant to cancer stem cells. kjpp.netkoreamed.org

Induction of Apoptosis and Cell Cycle Perturbations in Cancer Cell Lines

A significant aspect of monensin's anti-proliferative activity is its capacity to induce apoptosis (programmed cell death) and perturb the cell cycle in cancer cells. iiarjournals.orgnih.govnih.govaacrjournals.orgtandfonline.comresearchgate.netnih.gov

Monensin has been shown to induce apoptosis in various cancer cell lines, including pancreatic, breast, ovarian, prostate, colorectal, and neuroblastoma cells. nih.govmdpi.commdpi.comiiarjournals.orgnih.govaacrjournals.orgtandfonline.com Studies have demonstrated that monensin can induce both early and late apoptosis. nih.gov The induction of apoptosis can be associated with mechanisms such as the disruption of intracellular ion homeostasis, leading to mitochondrial dysfunction and oxidative stress. iiarjournals.orgaacrjournals.orgresearchgate.net Monensin has been reported to trigger mitochondrial ROS production and calcium-dependent apoptosis. mdpi.com It can also affect signaling pathways involved in the regulation of cell division and apoptosis, such as Wnt/β-Catenin, EGF receptor, and SUMO pathways. mdpi.com

In addition to inducing apoptosis, monensin can inhibit cell cycle progression, leading to cell cycle arrest. nih.govnih.govaacrjournals.orgtandfonline.comresearchgate.netnih.gov Studies have observed monensin-induced cell cycle arrest, often characterized by an accumulation of cells in the G1 phase and a reduction in the S phase. tandfonline.comnih.gov This effect can be mediated by altering the levels of cell cycle regulatory proteins. stemcell.com

Selective Targeting of Cancer Stem-Like Cells in Experimental Systems

Emerging research suggests that monensin may exhibit selective toxicity towards cancer stem-like cells (CSCs), a subpopulation of cancer cells thought to drive tumor initiation, metastasis, and drug resistance. iiarjournals.orgkoreamed.orgresearchgate.netnih.govmdpi.comaspic.pt

Several reports indicate that monensin and related polyether ionophores like salinomycin (B1681400) are able to overcome multidrug resistance in cancer cells and specifically kill human cancer stem cells. iiarjournals.orgoup.com Monensin has been reported to show selective toxicity to gastric cancer stem-like cells and inhibit stemness maintenance in melanoma stem cells. koreamed.orgmdpi.comaspic.pt

Studies utilizing reporter systems to identify and isolate cancer stem-like cell populations have shown that monensin can preferentially affect the viability of these cells. mdpi.comaspic.ptnih.gov For instance, in gastric cancer cell lines, a reporter system based on SOX2/OCT4 activity identified a subpopulation of cells with CSC features that were sensitive to monensin. mdpi.comaspic.ptnih.gov This suggests that monensin may be able to bypass common mechanisms of drug resistance present in CSCs. mdpi.com The ability of monensin to inhibit anchorage-independent growth, a characteristic of CSCs, in cell lines like cervical cancer cells further supports its potential in targeting these cells. kjpp.netkoreamed.org The targeting of CSCs by monensin may involve the modulation of key pathways like the Wnt/β-catenin signaling pathway, which plays a critical role in CSC biology. koreamed.org

SectionKey FindingsRelevant Models
4.2.3. Methane Emission Reduction Reduces CH₄ emissions by altering ruminal microbes, increasing propionate and decreasing acetate/propionate ratio. Efficacy can vary and may diminish over time. Explored for delivery via water. oup.commdpi.comnih.govglobalresearchalliance.orgresearchgate.netbeefcentral.comRuminant models (cattle, sheep), in vitro rumen fermentation. oup.commdpi.comnih.govglobalresearchalliance.orgresearchgate.netbeefcentral.com
4.2.4. Adaptive Responses & Resistance Ruminal bacteria, including Prevotella bryantii, can develop resistance. Resistance mechanisms involve extracellular polysaccharides and altered ion transport systems. Resistance doesn't always correlate with fermentation changes. oup.comasm.orgmdpi.comnih.govmdpi.comdntb.gov.uaresearchgate.netnih.govRuminal bacteria (pure and mixed cultures), Prevotella bryantii B₁₄. oup.comasm.orgmdpi.comnih.govmdpi.comdntb.gov.uaresearchgate.netnih.gov
4.3.1. Inhibition of Cancer Cell Proliferation Inhibits proliferation in numerous cancer cell lines (pancreatic, breast, ovarian, colorectal, prostate, neuroblastoma, glioma, leukemia). Shows dose-dependent effects. Inhibits anchorage-independent growth. nih.govmdpi.commdpi.comiiarjournals.orgnih.govnih.govaacrjournals.orgtandfonline.comoup.comaacrjournals.orgkjpp.netDiverse cancer cell lines, gastric cancer patient-derived organoids (PDOs). nih.govmdpi.commdpi.comiiarjournals.orgnih.govnih.govaacrjournals.orgtandfonline.comoup.comaacrjournals.orgkjpp.netmedrxiv.org
4.3.2. Induction of Apoptosis & Cell Cycle Perturbations Induces apoptosis (early and late) and causes cell cycle arrest (often G1). Effects linked to ion homeostasis disruption, oxidative stress, mitochondrial dysfunction, and modulation of signaling pathways. mdpi.comiiarjournals.orgnih.govnih.govaacrjournals.orgtandfonline.comresearchgate.netnih.govDiverse cancer cell lines. mdpi.comiiarjournals.orgnih.govnih.govaacrjournals.orgtandfonline.comresearchgate.netnih.gov
4.3.3. Selective Targeting of Cancer Stem-Like Cells Shows selective toxicity towards CSCs in various cancer types (gastric, melanoma, cervical). Can overcome multidrug resistance in CSCs. May involve modulating pathways like Wnt/β-catenin. iiarjournals.orgoup.comkoreamed.orgresearchgate.netnih.govmdpi.comaspic.ptnih.govCancer stem-like cell populations (identified by markers/reporter systems), specific cancer cell lines. iiarjournals.orgoup.comkoreamed.orgresearchgate.netnih.govmdpi.comaspic.ptnih.gov

Advanced Analytical Methodologies for Monensin Sodium Salt Quantification and Characterization

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating monensin (B1676710) sodium salt from complex matrices and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and UV Detection

HPLC coupled with post-column derivatization and UV detection is a common method for the analysis of monensin. This technique involves separating monensin and related factors (A, B, C, and D) using reversed-phase chromatography. europa.eulcms.cz Following separation, the monensin compounds react with a derivatization reagent in a post-column system to form products that can be detected by a UV detector. europa.eulcms.cz

A frequently used post-column derivatization method for monensin involves an acid reaction with vanillin (B372448) in a sulfuric acid-methanol solution. europa.eulcms.cz This reaction produces derivatives with a maximum absorbance near 520 nm, allowing for detection by a UV-Vis detector. europa.eulcms.cz This method has demonstrated suitability for the determination of monensin in various matrices, including feed additives, premixtures, feedingstuffs, and animal tissues. europa.eufao.org

Validation studies of HPLC methods with post-column derivatization have shown acceptable performance characteristics for official control purposes. europa.eu For instance, one validated method for monensin determination in bovine tissues and milk at levels of 25, 50, and 100 µg/kg showed a relative repeatability standard deviation of 3.2% and relative recovery rates ranging from 98 to 102%. europa.eu Specificity is demonstrated by the chromatographic separation of monensin from other ionophores like narasin (B1676957) and salinomycin (B1681400). europa.eu

Data from collaborative studies on the determination of monensin, narasin, and salinomycin in animal feeds using LC with post-column derivatization and UV detection have shown good within-laboratory repeatability (RSDr) ranging from 2.5% to 5.2% and among-laboratory reproducibility (RSDR) ranging from 2.7% to 6.8% for medicated complete feeds, supplements, and mineral premixes. researchgate.net

Table 1: Performance Characteristics of a Validated HPLC Method for Monensin

ParameterValueMatrixReference
Relative Repeatability RSD3.2%Bovine tissues and milk europa.eu
Relative Recovery Rate98-102%Bovine tissues and milk europa.eu
RSDr (Medicated Feeds)2.5-5.2%Complete feeds, supplements researchgate.net
RSDR (Medicated Feeds)2.7-6.8%Complete feeds, supplements researchgate.net
Detection Wavelength520 nmN/A europa.eulcms.cz
Derivatization ReagentVanillinN/A europa.eulcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Analysis

LC-MS/MS is a powerful technique for the sensitive and selective determination of monensin sodium salt, particularly at trace levels. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS allows for the detection and quantification of monensin in complex matrices where lower concentrations are expected or where confirmation of identity is required. fao.orgnih.govthermofisher.com

LC-MS/MS methods for monensin often involve simple sample preparation steps, such as extraction with acetonitrile-water mixtures and filtration, before chromatographic analysis. nih.gov The separated monensin ions are then detected and fragmented in the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for monensin in LC-MS/MS. nih.govnih.gov

LC-MS/MS is particularly valuable for trace-level analysis and for confirming the presence of monensin detected by less specific methods like LC-UV. nih.gov Studies have shown that LC-MS/MS can detect monensin at concentrations below the limits of detection of LC-UV methods in feed samples. nih.gov For instance, in one study, monensin was detected by LC-MS/MS in feed control samples at concentrations ranging from <0.025 to 0.73 mg/kg, where LC-UV methods yielded negative results. nih.gov

The use of LC-MS/MS also allows for the analysis of multiple polyether ionophores simultaneously, providing a comprehensive analytical approach. nih.gov Method validation for LC-MS/MS includes parameters such as selectivity, linearity, specificity, repeatability, limit of detection (LOD), limit of quantification (LOQ), decision limit (CCα), detection capability (CCβ), and recovery. nih.gov

Spectroscopic Characterization of Monensin and Its Complexes

Spectroscopic techniques provide valuable insights into the structure, conformation, and complexation behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Complex Studies

NMR spectroscopy is a crucial tool for studying the solution structure and conformation of monensin and its complexes, including the sodium salt. nih.govsci-hub.sersc.org 1H and 13C NMR spectroscopy can provide detailed information about the chemical environment of individual atoms within the monensin molecule and how this is affected by the presence of sodium ions. nih.govsci-hub.se

Studies using NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been employed to determine the conformation of the monensin-A-sodium complex in solution. nih.govrsc.orgnih.gov These studies have shown that the solution structure of the sodium complex is remarkably similar to its crystal structure, with minor deviations. rsc.orgnih.gov The pseudocyclic conformation of monensin, stabilized by intramolecular hydrogen bonds, is largely conserved in solution when complexed with sodium. nih.govnih.gov

NMR spectroscopy can also reveal details about the interaction between monensin and sodium ions, including the coordination of the sodium cation by oxygen atoms within the monensin structure. nih.gov Changes in NMR spectra upon complexation indicate the binding of sodium ions and can provide information about the stability and configuration of the resulting complexes. sci-hub.se For example, studies have indicated that monensin can form two sodium complexes with different configurations and stability in solution. sci-hub.se

X-ray Diffraction Analysis of this compound Crystal Structures

X-ray diffraction is a primary technique for determining the solid-state structure of this compound and its complexes at the atomic level. nih.govnih.govmiguelprudencio.comresearchgate.net This method provides precise details about crystal packing, bond lengths, bond angles, and the coordination environment of the sodium cation within the monensin structure. nih.govnih.govresearchgate.net

Numerous crystal structures of monensin A salts with various cations, including sodium, have been determined by X-ray diffraction. nih.govmiguelprudencio.com These studies have confirmed that this compound adopts a pseudocyclic structure in the crystal lattice. nih.govicm.edu.pl In this structure, the sodium cation is typically coordinated by several oxygen atoms from the polyether chain and the carboxylate group of the monensin molecule, often in a distorted octahedral environment. nih.govresearchgate.netscielo.br

X-ray diffraction analysis provides crucial data for understanding the complexation behavior of monensin and the structural basis for its ionophoric properties. nih.govresearchgate.net Comparisons of the crystal structures of monensin with different alkali metal cations have shown that the monensin molecule adapts its conformation to accommodate changes in the ionic radius of the coordinated metal ion. nih.govrsc.orgscielo.br

Table 2: Summary of X-ray Diffraction Findings for this compound

Structural FeatureDescriptionReference
Overall ConformationPseudocyclic structure nih.govicm.edu.pl
Sodium CoordinationCoordinated by oxygen atoms from polyether chain and carboxylate group nih.govresearchgate.netscielo.br
Coordination EnvironmentOften distorted octahedral researchgate.netscielo.br
Stabilizing InteractionsIntramolecular hydrogen bonds nih.govicm.edu.pl
Influence of Ionic RadiusMonensin conformation adapts to the size of the coordinated metal ion nih.govrsc.orgscielo.br

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Fragmentation and Structural Elucidation

ESI-MS/MS is a powerful technique for studying the fragmentation pathways of this compound and gaining insights into its structure. nih.govnih.govscielo.brresearchgate.net In ESI-MS/MS, this compound is ionized, and the resulting ions are subjected to collision-induced dissociation (CID) to generate fragment ions. nih.govresearchgate.net Analyzing the mass-to-charge ratio of these fragment ions provides information about the structural subunits of the molecule. nih.govresearchgate.net

Studies using ESI-MS/MS, including accurate-mass measurements, have elucidated the fragmentation pathways of monensin A and B, including their protonated and sodiated forms. nih.govresearchgate.net Fragmentation can occur via various mechanisms, including Grob-Wharton fragmentations and pericyclic rearrangements, in addition to simple neutral losses. nih.govresearchgate.net

The fragmentation patterns observed in ESI-MS/MS can be influenced by the presence of the sodium cation. nih.govnih.govscielo.br Different fragmentation pathways have been observed for protonated and sodiated this compound, providing complementary structural information. nih.gov The influence of alkali metal cations on the fragmentation of monensin in ESI-MS/MS has been investigated, showing that the ionic radius and electronegativity of the metal are related to the intensity and number of fragment ions produced. scielo.brresearchgate.net

ESI-MS/MS is a valuable tool for confirming the identity of monensin, studying its metabolites, and elucidating the structures of related compounds. fao.orgnih.gov MS³ analysis can further confirm proposed fragmentation pathways. nih.govresearchgate.net

Microbiological Assay Methodologies for Potency Determination

Microbiological assays are employed to determine the potency of this compound, which is expressed in terms of its biological activity. This method relies on the inhibitory effect of monensin on the growth of susceptible microorganisms.

A common microorganism used as the test organism in monensin microbiological assays is Bacillus subtilis ATCC 6633. famic.go.jp The assay typically involves preparing a sample solution by extracting this compound from the matrix, often using a mixture of methanol (B129727) and water. famic.go.jp The extracted solution is then applied to agar (B569324) plates inoculated with the test organism. famic.go.jp The plates are incubated under controlled conditions (e.g., 35-37°C for 16-24 hours), and the potency is determined by measuring the diameter of the zone of inhibition, which is the area where the growth of the microorganism is inhibited by the presence of monensin. famic.go.jp The potency is often calculated using a 2-2 dose method, comparing the inhibition zones produced by the sample to those of known concentrations of a monensin standard solution. famic.go.jp

Sample preparation for microbiological assays can vary depending on the matrix. For instance, methods for analyzing monensin in feed samples may involve extraction with methanol-water, followed by filtration. famic.go.jp If the sample contains interfering substances like oxytetracycline (B609801) (OTC) or chlortetracycline (B606653) (CTC), a purification step using a column packed with basic alumina (B75360) may be necessary to remove them before the microbiological assay. famic.go.jp Different media may be used depending on the sensitivity required for the specific sample matrix, such as Medium F-22 for cattle feed which contains lower amounts of monensin compared to chicken feed. famic.go.jp

Environmental Behavior and Ecological Research

Occurrence and Distribution of Monensin (B1676710) Sodium Salt in Environmental Compartments

The widespread use of monensin sodium salt in animal feed has led to its detection in various environmental matrices, highlighting its mobility and persistence in certain conditions.

Detection in Agricultural Runoff, Manure, Soil, and Aquatic Systems

This compound has been frequently detected in environmental samples associated with agricultural operations. Studies have reported its presence in dairy manure solids, dairy wastewater, groundwater beneath dairies, and surface water located downstream from dairy facilities. researchgate.net It has also been identified in agricultural streams. researchgate.net Detected concentrations in groundwater and surface waters have been reported to range between 2 and 390 ng L−1. researchgate.net The compound's occurrence has been documented in surface waters, agricultural runoff, soil, sediment, and manure/litter. researchgate.net Specifically, it has been detected in shallow groundwater at levels between 0.04 and 0.39 μg L−1 and in surface waters near dairy and beef cattle operations. researchgate.netusgs.govucanr.edu Investigations at dairy farms have confirmed its presence in flush lane and lagoon water samples. usgs.govucanr.eduresearchgate.net Reported concentrations in environmental manure range from 0.3 to 4.5 mg/L, in soil from 0.0004 μg/kg, in surface water from 0.01 to 0.05 μg/L, in groundwater from 0.04 to 0.39 μg/L, and in sediment from 1.5 to 31.5 μg/kg. iwaponline.com Higher concentrations have also been noted, with a maximum of 84.37 μg/L in water samples collected near a beef cattle feedyard system and 40 μg/L at a beef lagoon. iwaponline.com A theoretical maximum concentration in a dairy wastewater system lagoon was estimated to be as high as 246 μg/L, assuming no degradation. iwaponline.com

Here is a summary of reported this compound concentrations in various environmental compartments:

Environmental CompartmentConcentration Range (approximate)Source
Groundwater2 - 390 ng L−1, 0.04 - 0.39 μg L−1 researchgate.netusgs.govucanr.eduiwaponline.com
Surface Water2 - 390 ng L−1, 0.01 - 0.05 μg L−1, up to 84.37 μg/L researchgate.netiwaponline.com
Agricultural RunoffDetected researchgate.net
Manure/LitterDetected, 0.3 - 4.5 mg/L researchgate.netiwaponline.com
SoilDetected, 0.0004 μg/kg researchgate.netiwaponline.com
SedimentDetected, 1.5 - 31.5 μg/kg researchgate.netiwaponline.com
Dairy Wastewater LagoonDetected, up to 246 μg/L (theoretical max) usgs.govucanr.eduresearchgate.netiwaponline.com
Beef LagoonUp to 40 μg/L iwaponline.com

Environmental Fate and Degradation Pathways

Understanding how this compound transforms and degrades in the environment is crucial for assessing its potential long-term impacts.

Stability and Transformation During Anaerobic Digestion of Manure

Anaerobic digestion is recognized as a potential method for reducing the levels of monensin in animal manure. mdpi.com Studies using field-scale digesters have shown approximately 70% removal of monensin during anaerobic digestion of dairy manure at 30°C. plos.orgnih.gov A portion of this reduction, around 20%, was attributed to monensin associating with settled solids within the digesters. plos.orgnih.gov However, the presence of monensin residues in waste can negatively impact the digestion process, potentially leading to decreased methane (B114726) production. mdpi.com Research indicates that while a concentration of 1 mg/L monensin did not significantly affect methane production or process stability, a higher concentration of 10 mg/L resulted in a notable reduction in methane production and digester instability. plos.orgnih.gov Some studies have reported that higher monensin concentrations can cause instability in digesters. mdpi.com Interestingly, an adaptation to monensin was observed when its concentration was gradually increased. mdpi.com The presence of monensin has been correlated with reduced degradation of organic components during anaerobic digestion. researchgate.net Manure with elevated monensin levels has been found to have a higher lignin (B12514952) content, contributing to its increased resistance to degradation. mdpi.com It is worth noting that monensin did not undergo microbial breakdown during the ensiling process and remained active. mdpi.com

Here is a summary of monensin removal efficiency during anaerobic digestion:

ProcessTemperatureApproximate Removal EfficiencyNotesSource
Anaerobic Digestion30°C~70%In field-scale dairy manure digesters plos.orgnih.gov
Anaerobic DigestionNot specifiedCorrelated with reduced degradationHigher lignin content in manure mdpi.comresearchgate.net

Investigation of Photodegradation and Biotransformation Processes

This compound can undergo transformation in the environment through various processes, including microbial activity and photolysis. mdpi.com Biotransformation of monensin has been observed in broiler litter, leading to the formation of transformation products. acs.org The degradation of monensin in soils is influenced by factors such as organic matter content and water content. researchgate.net Composting has been found to be more effective than simply aging manure in a pile for promoting faster monensin degradation. researchgate.net Monensin is reported to have a relatively short half-life when mixed into soils. iwaponline.com Biotransformation also occurs within living organisms, resulting in the production of transformation products. mdpi.com In animals, parent monensin has been detected in liver and excreta, with metabolites including O-demethylation and oxidation products. fao.orgfao.org

Ecological Impact Assessment on Non-Target Environmental Microorganisms

The presence of this compound in the environment raises concerns regarding its potential impact on non-target microorganisms. There is a growing concern about its effects on terrestrial and aquatic organisms and its potential contribution to the development of antibiotic-resistant microbial strains. researchgate.netusgs.gov Monensin is considered moderately to extremely toxic to terrestrial and aquatic organisms. researchgate.net However, its toxicity in freshwater does not consistently inhibit the growth of green algae and cyanobacteria. iwaponline.com Research on Microcystis aeruginosa, a cyanobacterium, showed a dose-dependent positive effect on its growth at concentrations up to 500 μg/L, while higher concentrations (1,000 and 2,000 μg/L) inhibited growth. iwaponline.com This suggests that monensin could significantly promote the formation of harmful algal blooms by this species at certain concentrations. iwaponline.com Conversely, negative impacts on zooplankton communities and species richness have been reported. iwaponline.com The EC50 values for monensin in aquatic environments are highly species-dependent, ranging from 0.2 to 7.3 mg/L. iwaponline.complos.orgnih.gov When monensin-contaminated manure is applied to agricultural soil, there is a potential risk to soil-dwelling organisms. researchgate.net Predicted concentrations of monensin in soil could exceed levels considered to have no effect, posing a risk to soil organisms if manure is not properly stored. researchgate.net Allowing poultry manure to age for at least one month has been shown to sufficiently reduce monensin levels to minimize the risk to beneficial soil organisms. researchgate.net Monensin is known to inhibit Gram-positive bacteria. mdpi.com

Effects on Aquatic Microalgae and Zooplankton Communities

Research indicates that this compound can have varying effects on aquatic microalgae and zooplankton communities, depending on the concentration and specific species.

Studies have shown both negative and positive effects of monensin treatment on algae growth, with some species exhibiting no response iwaponline.com. For instance, Anabaena flos-aquae exposed to monensin sodium for 72 hours showed a 72-h EC50 of 6.8 mg/L and a 72-h no observed effect concentration (NOEC) of 0.2 mg/L iwaponline.com. Another study on Microcystis aeruginosa revealed a dose-dependent positive effect on growth at concentrations ≤ 500 μg/L, but growth inhibition at higher concentrations (1,000 and 2,000 μg/L) iwaponline.comresearchgate.net. These findings suggest that monensin could potentially influence the formation of harmful algal blooms by M. aeruginosa iwaponline.comresearchgate.net.

While the EC50 of monensin in the aquatic environment is highly species-dependent, ranging from 0.2 to 7.3 mg/L, measured environmental concentrations in surface waters are often reported at much lower levels nih.goviwaponline.com. For example, in streams in El Pantanoso, Argentina, monensin was detected at median and maximum values of 0.4 and 4.7 μg/L, respectively iwaponline.com. One study concluded that measured surface water concentrations were significantly lower than the determined NOEC for zooplankton, suggesting a potentially low risk to these organisms in some environments nih.gov. However, another study assessing ecological risk in a stream impacted by a cattle slaughterhouse found monensin levels that could pose potential negative effects on aquatic biota conicet.gov.ar.

Influence on Broader Environmental Microbial Diversity

This compound can also influence broader environmental microbial diversity, particularly in environments impacted by animal waste, such as soil and anaerobic digestion systems.

In soil microcosms exposed to field-relevant concentrations of monensin (1 or 10 mg/kg), a subtle concentration-dependent decrease in the number of culturable bacteria was observed nih.gov. The study also noted altered soil CO2 effluxes and a shift in non-bacterial fatty acids, suggesting that monensin might quickly eliminate some microorganisms while selecting for and metabolically stimulating surviving populations nih.gov. The degradation of monensin in soils is influenced by factors such as organic matter and water content, with higher levels of these parameters generally correlating with increased degradation researchgate.netconicet.gov.ar.

Studies on the effects of monensin on microbial communities in anaerobic digestion of animal manure have shown that monensin can impact the process. While a concentration of 1 mg/L monensin did not significantly affect methane production and digester stability, a concentration of 10 mg/L significantly reduced methane production and led to instability nih.gov. This indicates that higher concentrations of monensin can disrupt the microbial consortia responsible for anaerobic digestion.

Research focusing on the effects of monensin on rumen microbial communities (relevant to environmental impact via manure) has provided insights into its selective activity. Monensin is known to inhibit Gram-positive bacteria and protozoa mdpi.com. Studies have shown that monensin supplementation can decrease bacterial diversity in the rumen researchgate.net. Specifically, it has been reported to decrease the relative abundance of certain operational taxonomic units (OTUs) within the phyla Bacteroidetes and Firmicutes, while increasing the abundance of some OTUs in Actinobacteria, Bacteroidetes, Cyanobacteria, and Firmicutes researchgate.net. The impact on microbial diversity can vary depending on the substrate and concentration mdpi.com. Some studies, however, found no significant effect of monensin on bacterial richness or diversity in certain experimental setups oup.comoup.com.

The influence of monensin on microbial communities extends to specific functional groups. For example, studies have shown that monensin can decrease the number of methanogens, which are responsible for methane production mdpi.com. This is consistent with its use as a feed additive to reduce methane emissions in ruminants mdpi.commdpi.com.

Q & A

Q. What validated methods exist for quantifying this compound in complex matrices like soil or biological samples?

  • Methodology : For environmental samples (e.g., poultry litter or soil), use LC-MS/MS with an internal standard (e.g., Lasalocid) to account for matrix effects . For intracellular studies, employ a dual-wavelength UV-Vis approach: measure absorbance at 250 nm (Monensin-specific peak) and subtract background interference at 290 nm. Calculate concentration using the formula: Content (g/potency)=(aa)(bb)×50×100\text{Content (g/potency)} = \frac{(a - a')}{(b - b')} \times 50 \times 100

    where aa and bb are sample absorbances, and aa' and bb' are unspiked control absorbances .

Q. How does Monensin’s solubility profile in ethanol versus aqueous buffers influence experimental design?

  • Methodology : Monensin’s poor aqueous solubility necessitates ethanol-based stock solutions. For cell culture, ensure final ethanol concentration does not exceed 0.1% (v/v) to avoid cytotoxicity. Pre-test solubility in assay buffers (e.g., PBS or HBSS) using dynamic light scattering (DLS) to detect aggregation. Note that insoluble aggregates may artificially reduce bioactivity or induce non-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ion transport efficiencies of Monensin across different cell types?

  • Methodology : Systematically assess variables such as:
    • Membrane composition : Use lipid bilayer models to isolate Monensin’s Na+/H+ exchange efficiency .
    • Intracellular pH : Employ fluorescent probes (e.g., BCECF-AM) to quantify pH changes under varying Monensin concentrations .
    • Cell-specific transporters : Knock out competing ion channels (e.g., Na+/K+-ATPase) via CRISPR-Cas9 to isolate Monensin’s effects . Replicate experiments ≥3 times and report mean ± SEM with statistical power analysis .

Q. What strategies optimize intracellular Ca²⁺ modulation assays when using Monensin, given batch-to-batch variability?

  • Methodology :
    • Pre-screen batches via HPLC-MS for purity (>90%) and confirm Na+ ionophore activity using a fluorescence-based sodium influx assay .
    • Normalize Ca²⁺ measurements to Monensin’s Na+ transport efficiency using a dual-reporter system (e.g., Sodium Green™ and Fura-2 AM) .
    • Include internal controls (e.g., ionomycin) to distinguish Monensin-specific effects from background Ca²⁺ fluctuations .

Q. What methodologies are recommended for assessing Monensin’s environmental persistence in anaerobic systems, such as during manure digestion?

  • Methodology :
    • Use lab-scale anaerobic digesters spiked with Monensin (1–10 mg/L). Monitor degradation via LC-MS/MS and correlate with microbial community shifts (16S rRNA sequencing) .
    • Perform sorption studies using batch equilibrium methods: incubate Monensin with soil samples (e.g., coastal plain soils) and quantify adsorption coefficients (KdK_d) via Langmuir isotherms .

Q. How can researchers validate thermodynamic properties of Monensin for multi-physics simulations (e.g., molten salt reactors)?

  • Methodology :
    • Compile experimental data on Monensin’s thermal stability (e.g., DSC/TGA curves) and ion transport kinetics .
    • Cross-validate simulations against empirical measurements (e.g., conductivity assays in ethanol-water mixtures). Use open-source tools like OpenFOAM to model ion transport under varying temperatures and pressures .

Key Considerations for Data Reporting

  • Replicability : Provide detailed supplemental information on synthesis protocols, including solvent purity, storage conditions (-20°C, desiccated), and instrument calibration parameters .
  • Conflict Resolution : Address contradictory data (e.g., variable LD50 values in animal studies ) by standardizing test organisms, administration routes, and purity thresholds.
  • Ethical Compliance : Disclose Monensin’s antibiotic properties in animal studies to avoid confounding microbiome results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.